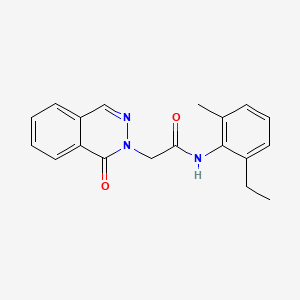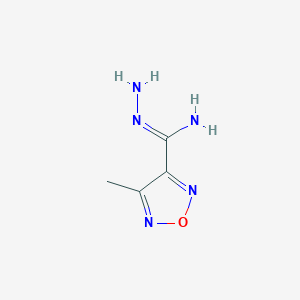![molecular formula C20H15N3O2 B5807956 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent. This compound, also known as BPN14770, has shown promise in the treatment of various neurological disorders, including Alzheimer's disease and Fragile X syndrome. In
Mechanism of Action
The mechanism of action of 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide involves the modulation of cyclic AMP (cAMP) signaling pathways in the brain. This compound has been shown to increase the levels of cAMP in neurons, which can lead to the activation of various signaling pathways and the promotion of synaptic plasticity. Additionally, 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that breaks down cAMP. By inhibiting PDE4, this compound can further increase the levels of cAMP in the brain, leading to enhanced synaptic plasticity.
Biochemical and Physiological Effects
Studies have shown that 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide can have a range of biochemical and physiological effects in the brain. For example, this compound has been shown to enhance synaptic plasticity, improve memory, and reduce inflammation in the brain. In addition, 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide has been shown to promote the growth of new neurons in the hippocampus, a region of the brain that is important for learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide in lab experiments is its specificity for cAMP signaling pathways. This compound has been shown to selectively target PDE4, which is involved in the breakdown of cAMP, without affecting other signaling pathways in the brain. This specificity can be useful for researchers studying the role of cAMP signaling in various neurological disorders.
One limitation of using 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide in lab experiments is its relatively low potency. This compound has been shown to have an EC50 value of around 1 μM, which is relatively high compared to other compounds that target PDE4. This low potency may limit the effectiveness of 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide in certain experiments.
Future Directions
There are several future directions for research on 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, researchers may investigate the effects of combining 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide with other compounds that target cAMP signaling pathways, in order to enhance its therapeutic effects. Finally, researchers may investigate the potential of 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide as a tool for studying the role of cAMP signaling in various neurological disorders.
Synthesis Methods
The synthesis method for 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide involves a multi-step process that has been described in detail in several scientific publications. The general approach involves the reaction of 4-cyanobiphenyl with 3-pyridinecarboxylic acid, followed by the addition of acetic anhydride and a base. The resulting product is then purified through a series of steps to yield the final compound.
Scientific Research Applications
2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide has been the subject of numerous scientific studies investigating its potential therapeutic effects on various neurological disorders. In particular, this compound has shown promise in the treatment of Alzheimer's disease and Fragile X syndrome.
properties
IUPAC Name |
2-[4-(4-cyanophenyl)phenoxy]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c21-12-15-3-5-16(6-4-15)17-7-9-19(10-8-17)25-14-20(24)23-18-2-1-11-22-13-18/h1-11,13H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGGTKUYMGTFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-cyanophenyl)phenoxy]-N-pyridin-3-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)
![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)
![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)
![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)





![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)
![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)


